5-(4-CHLOROPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
5-(4-Chlorophenyl)-N~3~-methyl-N~3~-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide is an organic compound with a complex structure that includes a chlorophenyl group, a pyrazole ring, and a carboxamide group
Preparation Methods
The synthesis of 5-(4-chlorophenyl)-N~3~-methyl-N~3~-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Scientific Research Applications
5-(4-Chlorophenyl)-N~3~-methyl-N~3~-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It can be used in the development of new agricultural chemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N~3~-methyl-N~3~-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, disrupting biological pathways and exerting its effects. For example, it may act as an inhibitor of viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar compounds to 5-(4-chlorophenyl)-N~3~-methyl-N~3~-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide include:
Pyraclostrobin: A fungicide with a similar pyrazole structure.
Other pyrazole derivatives: Compounds like 5-(4-cinnamamidobenzamido)-1-methyl-1H-pyrazole-4-carboxylic acid, which also exhibit biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c1-21(10-13-7-8-22(2)20-13)16(23)15-9-14(18-19-15)11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPXASJWDXUAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN(C)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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